Cas no 1352530-71-2 (3-(Azepan-1-ylsulfonyl)pyridin-4-ol)
3-(Azepan-1-ylsulfonyl)pyridin-4-ol Chemical and Physical Properties
Names and Identifiers
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- 3-(Azepane-1-sulfonyl)-pyridin-4-ol
- 3-(Azepan-1-ylsulfonyl)pyridin-4-ol
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- Inchi: 1S/C11H16N2O3S/c14-10-5-6-12-9-11(10)17(15,16)13-7-3-1-2-4-8-13/h5-6,9H,1-4,7-8H2,(H,12,14)
- InChI Key: ZUWAARVSQNMXJJ-UHFFFAOYSA-N
- SMILES: S(C1C(C=CNC=1)=O)(N1CCCCCC1)(=O)=O
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 17
- Rotatable Bond Count: 2
- Complexity: 452
- XLogP3: 0.7
- Topological Polar Surface Area: 74.9
3-(Azepan-1-ylsulfonyl)pyridin-4-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM292257-1g |
3-(Azepan-1-ylsulfonyl)pyridin-4-ol |
1352530-71-2 | 97% | 1g |
$468 | 2021-06-09 | |
| Chemenu | CM292257-5g |
3-(Azepan-1-ylsulfonyl)pyridin-4-ol |
1352530-71-2 | 97% | 5g |
$1169 | 2021-06-09 | |
| Chemenu | CM292257-10g |
3-(Azepan-1-ylsulfonyl)pyridin-4-ol |
1352530-71-2 | 97% | 10g |
$1543 | 2021-06-09 | |
| Chemenu | CM292257-1g |
3-(Azepan-1-ylsulfonyl)pyridin-4-ol |
1352530-71-2 | 97% | 1g |
$*** | 2023-04-03 |
3-(Azepan-1-ylsulfonyl)pyridin-4-ol Related Literature
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Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
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Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
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Xiaoming Liu,Zachary D. Hood,Wangda Li,Donovan N. Leonard,Arumugam Manthiram,Miaofang Chi J. Mater. Chem. A, 2021,9, 2111-2119
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Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
Additional information on 3-(Azepan-1-ylsulfonyl)pyridin-4-ol
Comprehensive Overview of 3-(Azepan-1-ylsulfonyl)pyridin-4-ol (CAS No. 1352530-71-2)
3-(Azepan-1-ylsulfonyl)pyridin-4-ol (CAS No. 1352530-71-2) is a specialized organic compound that has garnered significant attention in pharmaceutical and chemical research due to its unique structural features and potential applications. This compound, characterized by its azepane ring and pyridin-4-ol moiety, is often explored for its role in drug discovery and material science. Researchers are particularly interested in its sulfonyl group, which contributes to its reactivity and binding properties, making it a valuable intermediate in synthetic chemistry.
The growing demand for novel heterocyclic compounds in medicinal chemistry has placed 3-(Azepan-1-ylsulfonyl)pyridin-4-ol under the spotlight. Its molecular structure, combining a seven-membered azepane ring with a pyridine derivative, offers versatility in designing bioactive molecules. Recent studies highlight its potential in targeting enzymes and receptors, aligning with trends in precision medicine and small-molecule therapeutics. This aligns with frequent searches for "sulfonamide derivatives in drug design" and "azepane-based compounds," reflecting user interest in innovative chemical entities.
From a synthetic perspective, CAS No. 1352530-71-2 is often synthesized via sulfonylation reactions, where the azepane ring is functionalized with a sulfonyl chloride precursor. This process is critical for researchers investigating structure-activity relationships (SAR) in drug development. The compound's solubility and stability under physiological conditions are also key discussion points, as these properties influence its applicability in in vitro and in vivo studies.
In the context of green chemistry, 3-(Azepan-1-ylsulfonyl)pyridin-4-ol has been evaluated for its environmental impact, with efforts focused on optimizing synthetic routes to minimize waste. This resonates with searches for "sustainable synthesis of sulfonamides" and "eco-friendly heterocycles," addressing contemporary concerns about sustainable scientific practices. Additionally, its potential as a building block for high-value chemicals makes it a topic of interest in industrial applications.
Analytical techniques such as NMR spectroscopy, mass spectrometry, and HPLC are routinely employed to characterize 3-(Azepan-1-ylsulfonyl)pyridin-4-ol, ensuring purity and consistency for research purposes. The compound's spectral data and chromatographic behavior are frequently documented in scientific literature, catering to queries like "analytical methods for sulfonylpyridines." These details are crucial for reproducibility, a cornerstone of modern scientific inquiry.
Looking ahead, 3-(Azepan-1-ylsulfonyl)pyridin-4-ol holds promise in emerging fields such as bioconjugation and proteolysis-targeting chimeras (PROTACs), where its sulfonyl group can facilitate linker formation. This aligns with trending searches for "next-generation drug modalities" and "chemical tools for targeted protein degradation." As research progresses, this compound may play a pivotal role in advancing therapeutic innovation.
In summary, 3-(Azepan-1-ylsulfonyl)pyridin-4-ol (CAS No. 1352530-71-2) exemplifies the intersection of structural complexity and functional utility in modern chemistry. Its relevance to drug discovery, material science, and sustainable synthesis ensures its continued prominence in scientific discourse, addressing both academic and industrial curiosities.
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